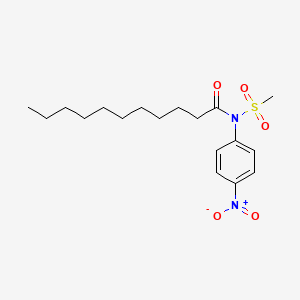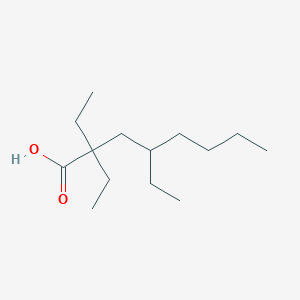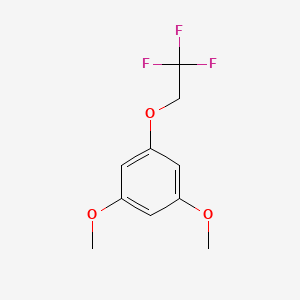
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene: is an organic compound with the molecular formula C10H11F3O3 It is a derivative of benzene, where two methoxy groups and one trifluoroethoxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene can be synthesized through a multi-step process involving the introduction of methoxy and trifluoroethoxy groups to a benzene ring. One common method involves the following steps:
Methoxylation: Starting with a benzene derivative, methoxy groups are introduced using methanol and an acid catalyst.
Trifluoroethoxylation: The trifluoroethoxy group can be introduced using a trifluoroethanol derivative in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The trifluoroethoxy group can be reduced under specific conditions to form simpler derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy and trifluoroethoxy groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of simpler derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives with new functional groups.
Applications De Recherche Scientifique
1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways. The methoxy and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The electron-donating methoxy groups and electron-withdrawing trifluoroethoxy group create a unique electronic environment that can affect the compound’s behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
1,3-Dimethoxybenzene: Lacks the trifluoroethoxy group, making it less electron-withdrawing.
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Contains a bromine atom instead of methoxy groups, altering its reactivity.
1,2,3-Trimethoxybenzene: Contains three methoxy groups, providing different electronic properties.
Uniqueness: 1,3-Dimethoxy-5-(2,2,2-trifluoroethoxy)benzene is unique due to the combination of methoxy and trifluoroethoxy groups, which create a distinct electronic environment and influence its reactivity and potential applications. The presence of the trifluoroethoxy group enhances its lipophilicity and electron-withdrawing nature, making it valuable in various chemical and biological contexts.
Propriétés
Numéro CAS |
60319-13-3 |
|---|---|
Formule moléculaire |
C10H11F3O3 |
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C10H11F3O3/c1-14-7-3-8(15-2)5-9(4-7)16-6-10(11,12)13/h3-5H,6H2,1-2H3 |
Clé InChI |
AQXKDEROWSBMCL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)OCC(F)(F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


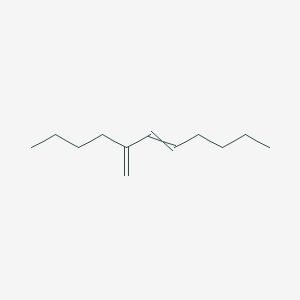
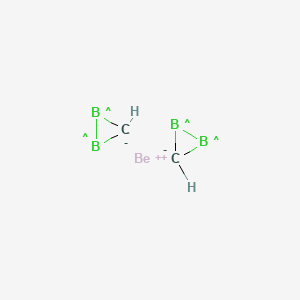
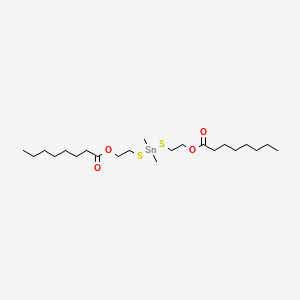
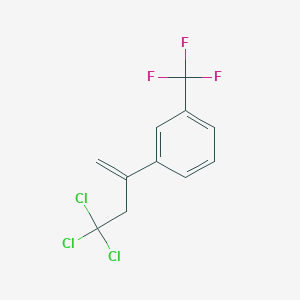
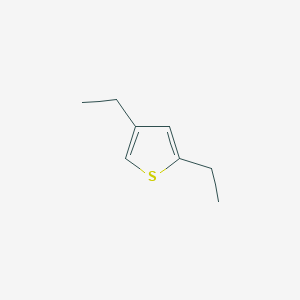
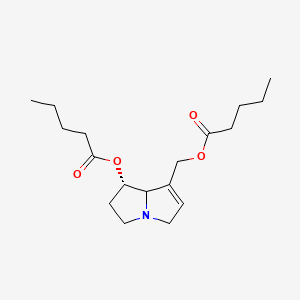
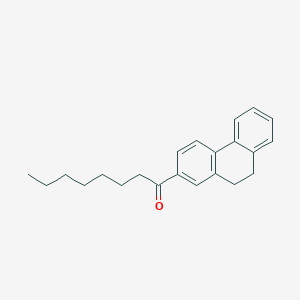
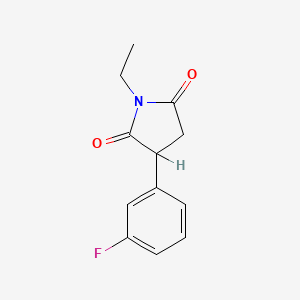
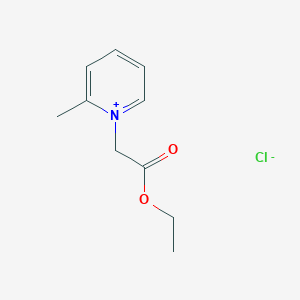
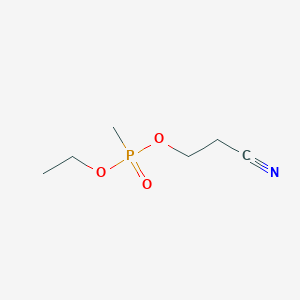
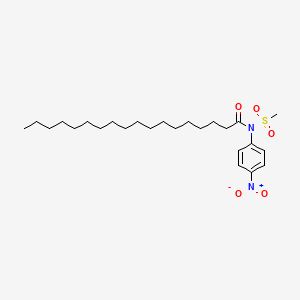
![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
